molecular formula C16H21N3O2 B6043162 3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4(3H)-one

3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4(3H)-one

Cat. No. B6043162
M. Wt: 287.36 g/mol
InChI Key: YTDXFLFNDNQFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4(3H)-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound A' and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Compound A is not fully understood, but it is believed to act on various molecular targets, including ion channels, enzymes, and receptors. Compound A has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In vitro studies have shown that Compound A can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, Compound A has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound A in lab experiments is its potent activity against various molecular targets, which makes it a valuable tool for studying the function of these targets. However, one of the limitations of using Compound A is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Compound A. One area of research is the development of more efficient synthesis methods for Compound A. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, more studies are needed to investigate the potential applications of Compound A in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

Compound A can be synthesized using various methods, including the Pictet-Spengler reaction, reductive amination, and alkylation. The most commonly used method for synthesizing Compound A is the Pictet-Spengler reaction, which involves the condensation of 2-aminobenzyl alcohol with 4-hydroxypiperidine in the presence of a Lewis acid catalyst.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Compound A has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In neuroscience, Compound A has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Compound A has been shown to have potent anticancer activity against various cancer cell lines.

properties

IUPAC Name

3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-3-2-4-14-15(12)17-11-19(16(14)21)10-9-18-7-5-13(20)6-8-18/h2-4,11,13,20H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXFLFNDNQFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CCN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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